molecular formula C9H8BrF3O2 B14761119 1-Bromo-3-ethoxy-5-(trifluoromethoxy)benzene

1-Bromo-3-ethoxy-5-(trifluoromethoxy)benzene

Cat. No.: B14761119
M. Wt: 285.06 g/mol
InChI Key: RKSPOWILJUXRMD-UHFFFAOYSA-N
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Description

1-Bromo-3-ethoxy-5-(trifluoromethoxy)benzene is an organic compound with the molecular formula C9H8BrF3O2 It is a derivative of benzene, featuring bromine, ethoxy, and trifluoromethoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-ethoxy-5-(trifluoromethoxy)benzene typically involves the bromination of 3-ethoxy-5-(trifluoromethoxy)benzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-ethoxy-5-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to hydrogen using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

    Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.

    Oxidation: Aldehydes, ketones, or carboxylic acids.

    Reduction: Dehalogenated benzene derivatives.

Scientific Research Applications

1-Bromo-3-ethoxy-5-(trifluoromethoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for drug development, particularly in the design of molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 1-Bromo-3-ethoxy-5-(trifluoromethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-Bromo-3-(trifluoromethoxy)benzene: Lacks the ethoxy group, making it less versatile in certain synthetic applications.

    1-Bromo-4-(trifluoromethoxy)benzene: The trifluoromethoxy group is in a different position, affecting its reactivity and properties.

    1-Bromo-3,5-bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups, significantly altering its chemical behavior and applications.

Uniqueness: 1-Bromo-3-ethoxy-5-(trifluoromethoxy)benzene is unique due to the presence of both ethoxy and trifluoromethoxy groups, which confer distinct electronic and steric properties. This combination makes it a valuable intermediate in organic synthesis, offering opportunities for the development of novel compounds with tailored properties.

Properties

Molecular Formula

C9H8BrF3O2

Molecular Weight

285.06 g/mol

IUPAC Name

1-bromo-3-ethoxy-5-(trifluoromethoxy)benzene

InChI

InChI=1S/C9H8BrF3O2/c1-2-14-7-3-6(10)4-8(5-7)15-9(11,12)13/h3-5H,2H2,1H3

InChI Key

RKSPOWILJUXRMD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1)Br)OC(F)(F)F

Origin of Product

United States

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